

(R)-2-Bromooctane structure and stereochemistry

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Compound of Interest

Compound Name: (R)-2-Bromooctane

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An In-depth Technical Guide to **(R)-2-Bromooctane**: Structure, Stereochemistry, and Synthetic Applications

Introduction

(R)-2-Bromooctane is a chiral secondary alkyl halide that serves as a crucial intermediate and model substrate in the fields of organic synthesis and medicinal chemistry. Its well-defined stereocenter makes it an invaluable tool for studying the mechanisms of nucleophilic substitution reactions and for introducing chirality into more complex molecules. For researchers and professionals in drug development, understanding the stereochemical behavior of molecules like **(R)-2-Bromooctane** is paramount, as the chirality of a pharmaceutical agent is often directly linked to its efficacy and safety profile. This guide provides a comprehensive overview of the structure, properties, and stereoselective reactions of **(R)-2-Bromooctane**.

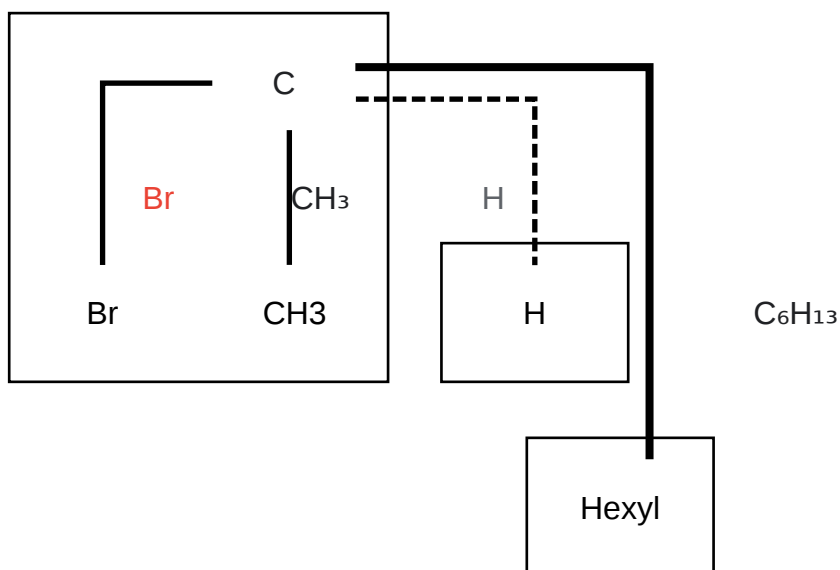
Molecular Structure and Stereochemistry

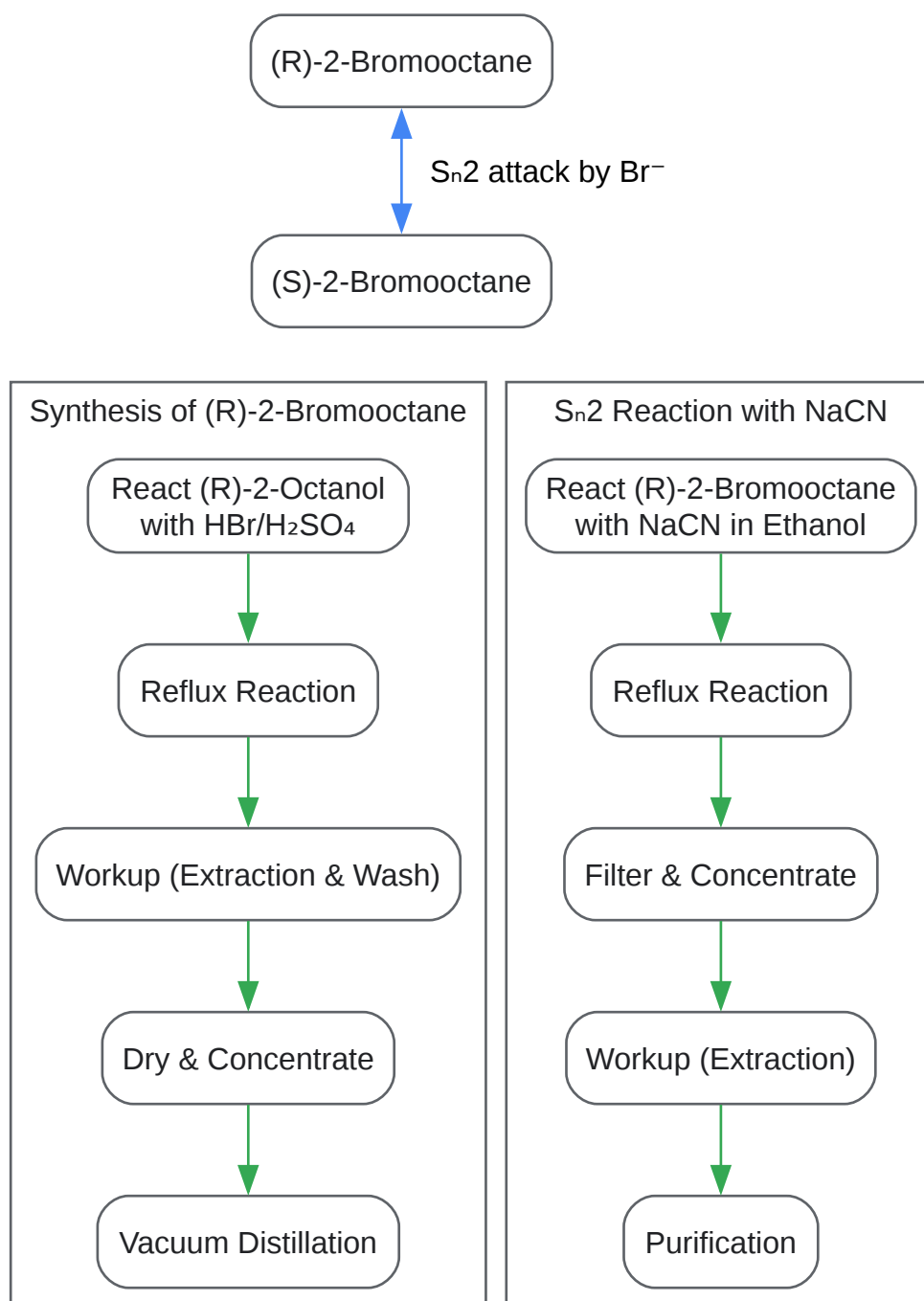
(R)-2-Bromooctane is an eight-carbon chain with a bromine atom attached to the second carbon atom (C2). This second carbon is a chiral center, meaning it is attached to four different groups: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).

The stereochemistry at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules:

- **Assign Priorities:** The groups attached to the chiral center are prioritized based on atomic number. Bromine (Br) has the highest priority (1), followed by the hexyl group (2), the methyl group (3), and finally the hydrogen atom (4).
- **Orient the Molecule:** The molecule is oriented in space so that the lowest priority group (hydrogen) is pointing away from the viewer.
- **Determine Configuration:** The direction from the highest priority group (1) to the second (2) and then to the third (3) is traced. For **(R)-2-Bromooctane**, this direction is clockwise, hence the designation (R) for rectus.

The Isomeric SMILES representation for the molecule is CCCCC[INVALID-LINK]Br^[1]^[2]





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References

- 1. The specific rotation of (R) -(-)-2-bromooctane is -36° . W.. [askfilo.com]
- 2. testbook.com [testbook.com]
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